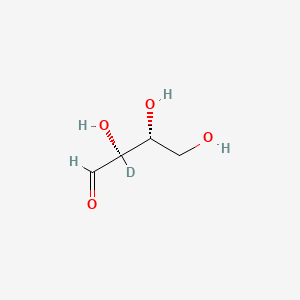
D-Erythrose-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Erythrose-d is a tetrose saccharide with the chemical formula C4H8O4. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer is D-erythrose, which is a diastereomer of D-threose . This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle .
準備方法
D-Erythrose-d can be synthesized through several methods. One common method involves the selective degradation of D-glucose using lead tetraacetate, which results in di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides an overall yield of at least 80% . Industrial production methods often involve the use of microbial fermentation, where yeast strains are employed to produce erythritol, a related compound, under hyper-osmotic stress conditions .
化学反応の分析
D-Erythrose-d undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway . Common reagents used in these reactions include acetic anhydride, silver oxide, and alkyl halides . Major products formed from these reactions include glycosides, esters, and ethers .
科学的研究の応用
D-Erythrose-d has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other sugars and sugar derivatives . In biology, it serves as an intermediate in metabolic pathways such as the pentose phosphate pathway . In medicine, it is used in the synthesis of ribose-1-C14, which is important for radiolabeling studies . Industrially, this compound is used in the production of erythritol, a natural sweetener with applications in food, pharmaceuticals, and cosmetics .
作用機序
The mechanism of action of D-erythrose-d involves its role as an intermediate in various biochemical pathways. For example, in the pentose phosphate pathway, D-erythrose 4-phosphate is formed through the oxidation of this compound. This compound then participates in the condensation reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate . The molecular targets and pathways involved include enzymes such as glucose-6-phosphate isomerase and phospho-2-dehydro-3-deoxyheptonate aldolase .
類似化合物との比較
D-Erythrose-d is similar to other tetrose sugars such as D-threose and L-erythrose. These compounds are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms . D-threose, for example, has a different configuration at one of its stereogenic centers compared to this compound . This difference in configuration leads to variations in their physical properties and reactivity .
特性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.11 g/mol |
IUPAC名 |
(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |
InChIキー |
YTBSYETUWUMLBZ-ROGPNNPKSA-N |
異性体SMILES |
[2H][C@@](C=O)([C@@H](CO)O)O |
正規SMILES |
C(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


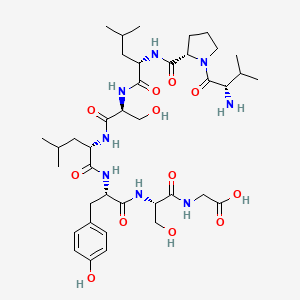
![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
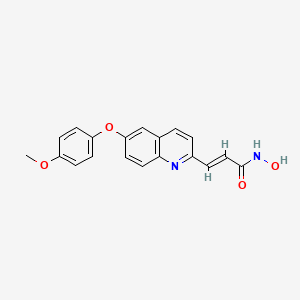
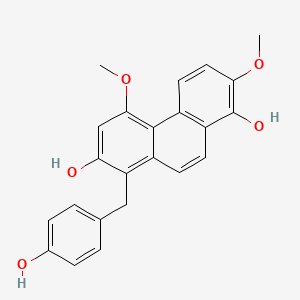
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
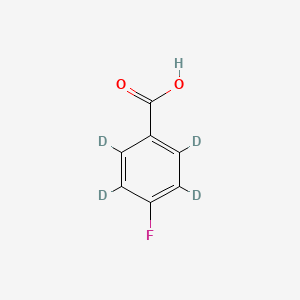
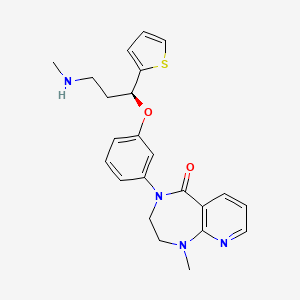
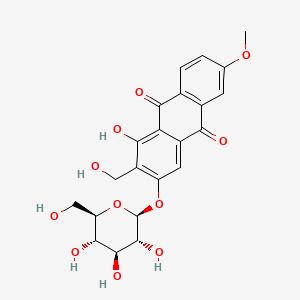


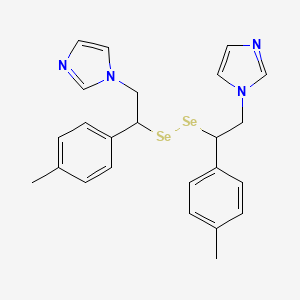
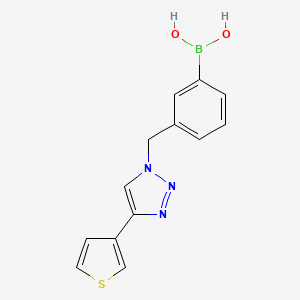
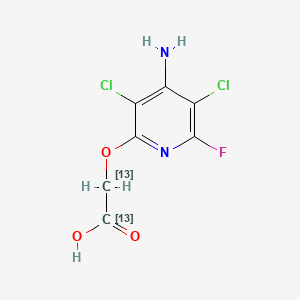
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
